Ferroceron Ferroceron An iron carrier Sodium salt, Synthetic
Used in treatment of iron deficiency anemia and its relapses; also used to measure iron reserves in the body
An iron carrier Sodium salt,Synthetic Used in treatment of iron deficiency anemia and its relapses; also used to measure iron reserves in the body
Brand Name: Vulcanchem
CAS No.: 35502-75-1
VCID: VC21276981
InChI: InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1
SMILES: C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2]
Molecular Formula: C18H15FeNaO3+2
Molecular Weight: 358.1 g/mol

Ferroceron

CAS No.: 35502-75-1

Cat. No.: VC21276981

Molecular Formula: C18H15FeNaO3+2

Molecular Weight: 358.1 g/mol

* For research use only. Not for human or veterinary use.

Ferroceron - 35502-75-1

Specification

CAS No. 35502-75-1
Molecular Formula C18H15FeNaO3+2
Molecular Weight 358.1 g/mol
IUPAC Name sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+)
Standard InChI InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1
Standard InChI Key VFJKXAYBWDJZAE-UHFFFAOYSA-N
SMILES C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2]
Canonical SMILES C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2]
Appearance Crystals Hygroscopic

Introduction

Structure and Chemical Composition of Ferroceron

Molecular Structure

Ferroceron features a characteristic metallocene structure with an iron atom sandwiched between two cyclopentadienyl rings. The arrangement consists of a central iron atom coordinated to two cyclopentadienyl anions, creating a stable organometallic complex . This unique "sandwich" architecture gives Ferroceron its distinctive properties and reactivity. X-ray crystallographic studies have revealed that the cyclopentadienyl ligands in Ferroceron derivatives typically adopt an eclipsed conformation, which is characteristic of substituted ferrocenes . In crystalline structures, the bond lengths and angles in Ferroceron derivatives fall within ranges typical for ferrocene compounds containing heterocyclic fragments .

Chemical Properties

Ferroceron exhibits remarkable chemical stability while maintaining versatile reactivity in specific conditions. One of its most notable chemical properties is its ability to undergo reversible oxidation to form the ferrocenium cation, which is characterized by a distinctive red coloration . This reversible redox behavior, involving the Fe2+/Fe3+ couple, makes Ferroceron particularly valuable in electrochemical applications .

The compound demonstrates thermal and photochemical inertness, contributing to its stability under various conditions . Despite this stability, Ferroceron can participate in a range of chemical reactions, particularly when functionalized at the cyclopentadienyl rings. In acidic conditions, ferrocene alcohols can form highly reactive ferrocenyl carbocations, which can further react with various nucleophiles to form different ferrocene derivatives .

Physical Properties

Ferroceron possesses physical properties that make it suitable for diverse applications. Its crystalline structure has been well-characterized through X-ray diffraction studies, revealing important structural details such as the arrangement of cyclopentadienyl rings and the orientation of substituents in various derivatives . The cyclopentadienyl ligands in substituted ferrocenes typically adopt an eclipsed conformation, with characteristic angles between the rings .

Historical Development and Synthesis

Discovery and Initial Characterization

The discovery of Ferroceron in 1951 marked a significant milestone in organometallic chemistry, triggering what has been described as an "explosive rebirth" of this field . The structural characterization of this compound opened new horizons in chemistry, laying the foundation for the rapidly expanding field of organometallic chemistry . The elucidation of Ferroceron's structure, bonding mechanisms, and chemical inertness has been fundamental to understanding similar metallocene compounds.

Synthesis Methods

Various methods have been developed for the synthesis of Ferroceron and its derivatives. One approach involves the ferrocenylalkylation method, which introduces ferrocenylalkyl groups into nucleophilic substrates through the reaction of α-(hydroxy)alkyl ferrocenes or ferrocenylalkyl amines with nucleophiles .

For the synthesis of enantiomeric-enriched ferrocene derivatives, a notable method involves the reaction of ferrocene alcohols, such as (S)-FcCH(OH)CH3 (where Fc represents the ferrocenyl group), with heterocycles like pyrazoles in acidic conditions . This synthesis can be carried out at room temperature and completed within minutes, yielding the desired products with high stereoselectivity .

Another synthetic route involves the reaction of α-aminoethyl ferrocene with compounds like N-methylindole in acetonitrile at elevated temperatures, which has been shown to yield substitution products with excellent yields and complete retention of configuration .

Structural Modifications and Derivatives

Ferroceron serves as a versatile scaffold for creating a wide range of derivatives with tailored properties. Numerous structural modifications can be introduced to the basic ferrocene framework, particularly by functionalizing the cyclopentadienyl rings. These modifications can significantly alter the compound's properties and reactivity.

Chemical Reactivity of Ferroceron

Oxidation and Reduction Behavior

A defining characteristic of Ferroceron is its well-established redox chemistry. The compound undergoes reversible one-electron oxidation to form the ferrocenium cation, a process that is readily observable through the appearance of a red coloration . This reversible redox behavior forms the basis for many applications of Ferroceron, including its use in electrochemical sensors, redox flow batteries, and other electrochemical applications .

The oxidation of Ferroceron involves the conversion of the iron center from Fe2+ to Fe3+, creating a stable ferrocenium species that can be reduced back to the original ferrocene form . This reversible process occurs with high stability and predictability, making Ferroceron an excellent redox couple for various applications.

Metalation Reactions

Applications of Ferroceron

Material Science Applications

In materials science, Ferroceron and its derivatives have found applications in the development of various functional materials with unique electronic and magnetic properties. Polymers containing pendant ferrocene units represent a fascinating family of organometallic polymers that have attracted substantial attention due to their distinctive properties .

Ferrocene derivatives have been utilized in the synthesis of a wide range of materials, including polymers, liquid crystals, and nanoparticles . These materials can exhibit diverse electronic and magnetic properties, making them suitable for various technological applications.

The redox properties of ferrocene make it particularly valuable for the development of electroactive materials. Polymers with ferrocene units can exhibit reversible redox behavior, making them useful for applications in electrochemical devices, sensors, and smart materials .

Electrochemical Applications

The reversible redox behavior of Ferroceron has made it an important compound in electrochemistry. Ferrocene derivatives have been extensively used as electrochemical sensors for detecting various molecules and ions in solution, including glucose, dopamine, and heavy metals .

Another significant electrochemical application is the use of Ferroceron as a potential electrode material in redox flow batteries. The high stability and reversible redox behavior of ferrocene make it well-suited for this application, potentially contributing to the development of more efficient energy storage systems .

Ferrocene-based compounds have also been investigated for applications in corrosion inhibition, leveraging the redox properties of these materials to protect metal surfaces from oxidative damage .

Catalytic Applications

Ferroceron derivatives have demonstrated considerable utility as catalysts in various organic reactions. These include oxidation, hydrogenation, and cross-coupling reactions, where ferrocene-based catalysts can facilitate the transformation of organic substrates .

Of particular interest is the application of chiral ferrocene derivatives in asymmetric catalysis. These compounds can catalyze stereoselective reactions, leading to the preferential formation of one enantiomer over the other. This capability is valuable in the synthesis of pharmaceuticals and other fine chemicals where stereochemical purity is essential .

The catalytic activity of ferrocene derivatives is often attributed to the unique electronic properties of the ferrocene moiety, which can modulate the reactivity of attached functional groups and facilitate specific reaction pathways.

Recent Research Developments

Advances in Synthesis Methods

Recent years have witnessed significant advancements in the synthesis of Ferroceron derivatives, with researchers developing new methods for creating these compounds with enhanced efficiency and selectivity. One notable area of progress has been in the synthesis of enantiomeric-enriched ferrocene derivatives, which are important for applications in asymmetric catalysis and chiral recognition .

Researchers have developed simple routes to enantiomeric-enriched ferrocene-based compounds, utilizing stereogenic centers in the α-position to the ferrocene moiety. These methods exploit the stabilization provided by the electron-saturated ferrocene to facilitate chiral syntheses through substitution reactions involving chiral α-ferrocenylalkyl cations .

A particular synthetic approach that has shown promise involves the reaction of enantioenriched ferrocene alcohols with heterocycles like pyrazoles under acidic conditions. This method allows for the synthesis of ferrocene-modified heterocycles with high enantiomeric excess (over 90% according to HPLC data) and without inversion or racemization, making it a valuable preparative method for enantioenriched ferrocene-modified compounds .

Novel Derivatives and Their Properties

The development of novel Ferroceron derivatives with unique properties continues to be an active area of research. Recent studies have focused on creating ferrocene-modified heterocycles, such as pyrazoles and imidazoles, which are of interest for potential medicinal applications .

One class of compounds that has received attention is enantiomeric-enriched ferrocene-modified pyrazoles, which have been synthesized and characterized using techniques like X-ray crystallography and chiral HPLC . These compounds feature stereogenic centers either at the carbon atom connecting the ferrocene moiety with the heterocycle or within substituents on the heterocycle .

The properties of these novel derivatives, including their structural characteristics, chirality, and interactions with other molecules, have been investigated using various experimental and computational techniques. For instance, quantum chemical calculations have been used to study the interaction energies of ferrocene enantiomers with cyclodextrins, providing insights into the factors influencing chiral recognition .

Emerging Applications

As research on Ferroceron continues to advance, new applications for this versatile compound and its derivatives are emerging. In recent years, there has been growing interest in the use of ferrocene-based materials as bioreceptors, which could have applications in biosensing and medical diagnostics .

Another emerging area is the application of ferrocene derivatives in nonlinear optics, where the unique electronic properties of these compounds can be exploited to create materials with interesting optical behaviors .

The field of redox-dynamic polymers and dendrimers incorporating ferrocene units represents another frontier in ferrocene chemistry, with potential applications in smart materials, responsive systems, and advanced polymeric architectures .

Tables of Research Data

Table 1: Separation Factors and Interaction Energies for Ferrocene Derivatives with Cyclodextrin Chiral Stationary Phases

NoMoleculeChiral Stationary PhaseSeparation Factor, αΔE, kcal/M
1FcCH(CH3)-3,5-Me2Pzβ-CD1.0593.85
2FcCH(CH3)OHβ-CD1.1334.89
3FcCH(CH3)-3-CF3,5-CH3Pzβ-CD1.1534.94
4FcCH(CH3)-3-CF3,5-CF3Pzβ-CD1.1825.25
5FcCH(CH3)Pzβ-CD1.1955.58
6Polyfluoro-containing benzimidazoleγ-CD1.3086.20
7Polyfluoro-containing benzimidazoleγ-CD1.3857.59

Note: Fc represents the ferrocenyl group; CD represents cyclodextrin

Table 2: Applications of Ferroceron in Various Fields

FieldApplicationsKey Properties Utilized
Pharmaceutical and BiologicalAnticancer, antiviral, and antimicrobial agents; Drug delivery systemsLow toxicity, stability, redox behavior
Materials SciencePolymers, liquid crystals, nanoparticlesElectronic and magnetic properties
ElectrochemistrySensors, redox flow batteries, corrosion inhibitionReversible redox behavior
CatalysisOxidation, hydrogenation, and cross-coupling reactions; Asymmetric catalysisElectronic properties, chiral structures
Fuel TechnologyFuel additivesPerformance enhancement, emission reduction
LubricationIndustrial machinery and enginesStability, performance enhancement

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